![molecular formula C21H22F3N3OS2 B2564817 N-[5-[[4-(三氟甲基)苯基]甲基硫代]-1,3,4-噻二唑-2-基]金刚烷-1-甲酰胺 CAS No. 392301-25-6](/img/structure/B2564817.png)

N-[5-[[4-(三氟甲基)苯基]甲基硫代]-1,3,4-噻二唑-2-基]金刚烷-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

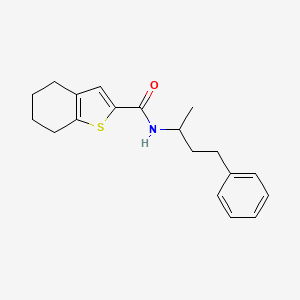

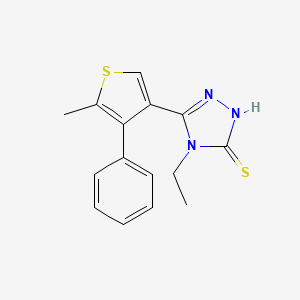

The compound N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a derivative of adamantane, which is a bulky, rigid, and diamond-like structure. Adamantane derivatives have been extensively studied due to their potential biological activities, including antiviral, antimicrobial, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of adamantane derivatives typically involves the formation of the adamantyl cation, which can then be used to introduce the adamantyl group into various heterocycles and phenolic compounds. For example, the attack of the adamantyl cation on thiocresols results in adamantylsulfanyl compounds . In another approach, nano-MgO and ionic liquid-catalyzed 'green' synthesis protocols have been developed for the synthesis of adamantyl-imidazolo-thiadiazoles, which are a class of compounds related to the one .

Molecular Structure Analysis

The molecular structure of adamantane derivatives can significantly influence their biological activity. For instance, the crystal structures of carboxamido and sulfanyl analogues of 2-(1-adamantylamino)pyridine have been studied, revealing that conformational rigidity and the presence of intramolecular hydrogen bonds can affect the activity of these molecules . The adamantane core provides a rigid framework that can be functionalized with various substituents to target different biological pathways.

Chemical Reactions Analysis

Adamantane derivatives can undergo various chemical reactions to yield new compounds with potential biological activities. For example, the reaction of 5-(1-adamantyl)-4-phenyl-1,2,4-triazoline-3-thione with formaldehyde and substituted piperazines yields N-Mannich bases, while reactions with 2-aminoethyl chloride can produce both S-substituted and N-substituted derivatives . These reactions demonstrate the versatility of adamantane as a scaffold for the development of new therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives are influenced by the adamantane core and the attached functional groups. The bulky nature of the adamantane structure imparts a degree of lipophilicity, which can affect the compound's solubility and permeability across biological membranes. The presence of functional groups such as the trifluoromethyl group can also impact the electronic properties and reactivity of the molecule .

科学研究应用

1. 非共价相互作用分析

在金刚烷-1,3,4-噻二唑杂化衍生物的研究中,包括与指定化合物相似的衍生物,使用原子分子量子理论 (QTAIM) 方法表征了非共价相互作用。发现氨基取向在非卤代结构中不同,表明其在分子稳定性和相互作用中起着重要作用 (El-Emam 等人,2020 年)。

2. 合成方法

开发了一种通用的方法,用于平行合成各种 5-氨基取代的 1,2,4-噻二唑衍生物,其中可能包括与指定分子相似的化合物。该合成涉及初始环化反应,并为创建此类化合物提供了高效方法的见解 (Park 等人,2009 年)。

3. 结合口袋分析

对 1,3,4-噻二唑-磺酰胺的研究揭示了 5 位尾部作为抑制决定因素的关键作用。该结构显示该化合物的部分位于一个独特的结合口袋中,这对于了解与各种生物靶标的相互作用至关重要 (Avvaru 等人,2010 年)。

4. 材料合成及性能

合成了金刚烷型卡多二羧酸和相关聚酰胺,可能包括金刚烷-1-甲酰胺衍生物。发现这些化合物是无定形的,具有显着的分子量,并且在各种溶剂中显示出高溶解度,表明它们在材料科学应用中的潜力 (Liaw 等人,1999 年;Liaw 等人,2001 年)。

5. 抗病毒活性

带有金刚烷基部分的化合物,类似于指定的分子,对甲型和乙型流感病毒表现出显着的抗病毒活性。构效关系表明,特定的修饰可以增强它们的抗病毒功效 (Göktaş 等人,2012 年)。

6. 抗癌活性

已合成噻唑和 1,3,4-噻二唑衍生物,包括与指定化合物相似的衍生物,并将其评估为有效的抗癌剂。构效关系表明它们对特定癌细胞系的功效 (Gomha 等人,2017 年)。

7. 抗菌和抗炎活性

1,2,4-三唑-3-硫醇的新型衍生物在结构上与指定化合物相关,显示出有效的抗菌和抗炎活性。这表明此类化合物在开发新的治疗剂中的潜力 (Al-Abdullah 等人,2014 年)。

属性

IUPAC Name |

N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F3N3OS2/c22-21(23,24)16-3-1-12(2-4-16)11-29-19-27-26-18(30-19)25-17(28)20-8-13-5-14(9-20)7-15(6-13)10-20/h1-4,13-15H,5-11H2,(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFPQGKYGUHRURT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NN=C(S4)SCC5=CC=C(C=C5)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F3N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-bromo-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2564743.png)

![5-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2564744.png)

![N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}pentanamide](/img/structure/B2564747.png)

![N-(4-(diethylamino)-2-methylphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2564748.png)

![N-cycloheptyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2564750.png)

![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2-(3-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2564751.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide](/img/structure/B2564755.png)

![4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-prop-2-enylpiperazine-1-carboxamide](/img/structure/B2564756.png)

![N-(3-fluoro-4-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2564757.png)